2-(pyridin-4-yl)-1H-indole
Overview
Description
2-(pyridin-4-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The pyridinyl group attached to the indole core adds to the compound's complexity and potential for interaction with biological targets, making it a valuable scaffold for drug development .
Synthesis Analysis
The synthesis of indole derivatives, including those with pyridinyl substituents, has been a subject of extensive research. A method for synthesizing pyrido[1,2-a]indoles from 2-substituted pyridines and aryne precursors has been reported, which could potentially be adapted for the synthesis of 2-(pyridin-4-yl)-1H-indole . Another study describes a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, which involves multiple bond cleavages and formations, indicating the complexity and versatility of indole synthesis methods . Additionally, a Rh(I)-catalyzed cyclization has been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the utility of transition metal catalysis in constructing indole frameworks .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic core, which can participate in hydrogen bonding and other non-covalent interactions. The substitution pattern on the indole and pyridine rings can significantly influence the compound's electronic properties and reactivity. For instance, the synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine subunits showcases the structural diversity achievable with indole derivatives .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including cycloadditions, which are useful for constructing complex polycyclic structures. A [3+2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-indoles has been developed to synthesize pyrrolo[1,2-a]indoles with high stereocontrol . The reactivity of indole derivatives towards electrophiles, nucleophiles, and radicals can be exploited in synthetic chemistry to create a wide array of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(pyridin-4-yl)-1H-indole derivatives are influenced by their molecular structure. For example, a series of 2-pyridin-2-yl-1H-indole derivatives exhibited long-wavelength fluorescent emission, which is sensitive to solvent polarity and pH. Some of these derivatives also showed good binding affinities to estrogen receptors, indicating potential biological activity . The photophysical properties of these compounds make them interesting for applications in materials science and as biological probes.
Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Non-Linear Optics
- Scientific Field: Chemical Physics
- Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were intercalated into the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Spin-Crossover Coordination Polymers
- Scientific Field: Inorganic Chemistry
- Application Summary: A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
- Methods of Application: The compounds were synthesized and their spin-crossover behaviors were evaluated by magnetic measurements .
- Results: The complexes exhibited SCO behaviors with diminishing thermal hysteresis (7/4/0 K) upon decreasing the ligand-field strength. The critical temperatures (Tc) during spin transition were found to be inversely proportional to the coordination ability parameters (a™) with a linear correlation .
Non-Linear Optics
- Scientific Field: Chemical Physics
- Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Spin-Crossover Coordination Polymers
- Scientific Field: Inorganic Chemistry
- Application Summary: A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
- Methods of Application: The compounds were synthesized and their spin-crossover behaviors were evaluated by magnetic measurements .
- Results: The complexes exhibited SCO behaviors with diminishing thermal hysteresis (7/4/0 K) upon decreasing the ligand-field strength. The critical temperatures (Tc) during spin transition were found to be inversely proportional to the coordination ability parameters (a™) with a linear correlation .
Non-Linear Optics
- Scientific Field: Chemical Physics
- Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-4-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRDXHIIRNEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378023 | |
Record name | 2-(pyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-1H-indole | |
CAS RN |
21182-07-0 | |
Record name | 2-(pyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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